1-[(Chloromethyl)sulfanyl]butane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethylsulfanyl)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClS/c1-2-3-4-7-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAMXJBAGCVBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510510 | |
| Record name | 1-[(Chloromethyl)sulfanyl]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42330-14-3 | |
| Record name | 1-[(Chloromethyl)sulfanyl]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Reactivity profile of 1-[(Chloromethyl)sulfanyl]butane in organic synthesis
The following technical guide details the reactivity profile and synthetic utility of 1-[(Chloromethyl)sulfanyl]butane (also known as Butyl Chloromethyl Sulfide ), a specialized reagent for the introduction of the butylthiomethyl (BTM) protecting group.
Executive Summary
This compound (
Functionally analogous to the more common chloromethyl methyl sulfide (CMMS) used for Methylthiomethyl (MTM) protection, the butyl variant offers distinct physicochemical advantages:
-
Reduced Volatility: Higher molecular weight significantly lowers vapor pressure compared to CMMS (bp 105 °C), reducing inhalation risks.
-
Lipophilicity: The butyl chain increases the lipophilicity of the protected intermediate, facilitating solubility in non-polar solvents during purification.
-
Odor Control: While still possessing a sulfide odor, it is generally less pervasive than the highly volatile methyl analogue.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Butyl chloromethyl sulfide |
| Structure | |
| Molecular Weight | 138.66 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Reactivity Class | Soft Electrophile / Alkylating Agent |
| Stability | Moisture sensitive (hydrolyzes to formaldehyde and butanethiol) |
Safety Advisory: As an
Mechanistic Underpinnings: The Thionium Ion
The reactivity of this compound is governed by the "alpha-effect" of the sulfur atom. The lone pair on sulfur stabilizes the adjacent carbocation, allowing the departure of the chloride leaving group to form a reactive thionium ion intermediate.
Mechanism of Activation
Unlike simple alkyl halides, the
This equilibrium allows the reagent to react via both
Figure 1: Formation of the electrophilic thionium ion intermediate, the driving force behind BTM protection.
Primary Application: BTM Ether Protection
The Butylthiomethyl (BTM) group is a robust protecting group for alcohols, phenols, and carboxylic acids. It is stable to basic conditions, Grignard reagents, and reducing agents (e.g.,
Synthesis of BTM Ethers
The protection is typically achieved using a base to generate the alkoxide, which then displaces the chloride.
Standard Protocol (Base-Mediated)
-
Reagents: Sodium Hydride (NaH) and Tetrabutylammonium iodide (TBAI, catalytic).
-
Solvent: THF or DMF.
-
Temperature: 0 °C to Room Temperature.
Step-by-Step Methodology:
-
Activation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF under Argon.
-
Alkoxide Formation: Add the substrate alcohol (1.0 equiv) dropwise at 0 °C. Stir for 30 min until
evolution ceases. -
Alkylation: Add This compound (1.2 equiv) and TBAI (0.1 equiv).
-
Reaction: Warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with
or EtOAc. The BTM ether is less volatile than MTM ethers, simplifying concentration.
Alternative Protocol (Lewis Acid-Mediated)
For base-sensitive substrates, silver salts can drive the reaction by precipitating AgCl.
-
Reagents:
or , Triethylamine. -
Solvent: Acetonitrile or Benzene.
-
Mechanism: Silver coordinates to the chlorine, forcing the formation of the thionium ion, which is then trapped by the alcohol.
Deprotection Strategies
The BTM group acts as a "hemithioacetal" that is locked. Deprotection requires activating the sulfur to make the methylene carbon electrophilic again, allowing hydrolysis.
| Method | Reagents | Mechanism | Compatibility |
| Mercury(II) | Thiophilic coordination | Standard; toxic waste. | |
| Silver(I) | Thiophilic coordination | Milder than Hg(II). | |
| Oxidative | NIS (N-Iodosuccinimide), | Iodium ion activation | Fast; avoids heavy metals. |
Secondary Reactivity & Applications
Pummerer Rearrangement Precursor
Like other sulfides, the BTM group can be oxidized to the sulfoxide (
Lithiation and Alkylation
The methylene protons between the oxygen and sulfur (
Visualization of Protection/Deprotection Workflow
Figure 2: The cyclic workflow of BTM protection and deprotection, highlighting reagent inputs and byproduct streams.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (Definitive source for Methylthiomethyl and Alkylthiomethyl ether protocols).
-
Form
-Chloro Sulfides from Sulfides . Bordwell, F. G.; Pitt, B. M.[1] Journal of the American Chemical Society, 1955, 77(3), 572–577.[1] (Foundational mechanistic work on -chloro sulfide synthesis and reactivity). -
Methylthiomethyl (MTM) Ethers: Synthesis and Reactivity . Corey, E. J.; Bock, M. G. Tetrahedron Letters, 1975, 16(38), 3269-3270. (Primary reference for the MTM class of protecting groups, applicable to BTM).
-
Oxidative Hydrolysis of Thioketals and O,S-Acetals . Stork, G.; Zhao, K. Tetrahedron Letters, 1989, 30(22), 2873-2876. (Methodology for NIS-mediated deprotection).
Sources
Difference between 1-[(Chloromethyl)sulfanyl]butane and chloromethyl ethyl sulfide
Comparative Technical Analysis: 1-[(Chloromethyl)sulfanyl]butane vs. Chloromethyl Ethyl Sulfide
Executive Summary
This technical guide analyzes the physicochemical and reactive divergences between This compound (Butyl chloromethyl sulfide) and Chloromethyl ethyl sulfide (CMES).
While often confused with
Part 1: Physicochemical Profiling & Structural Divergence
The primary difference between these two agents lies in the alkyl chain length (butyl vs. ethyl), which fundamentally alters their lipophilicity (LogP) and volatility without significantly changing their electronic reactivity mechanism.
Comparative Data Table
| Property | Chloromethyl Ethyl Sulfide (CMES) | This compound |
| CAS Registry | 2658-61-9 | 2373-25-3 |
| Formula | ||
| Molecular Weight | 110.61 g/mol | 138.66 g/mol |
| Structure | ||
| Boiling Point | ~108–110 °C (760 mmHg) | ~145–148 °C (760 mmHg) |
| LogP (Est.) | 1.6 – 1.8 | 2.7 – 2.9 |
| Density | ~1.06 g/mL | ~1.02 g/mL |
| Volatility | High (Vapor hazard) | Moderate (Lower vapor pressure) |
| Primary Utility | Low-MW Alkylating Reagent | Lipophilic Linker / Probe |
Implications for Research
-
Lipophilicity & Permeability: The butyl variant exhibits a LogP approximately 1.0 unit higher than CMES. In drug development, if these motifs are used as linkers (e.g., for cysteine conjugation), the butyl chain provides superior membrane permeability but lower water solubility.
-
Handling Safety: CMES is significantly more volatile. When used as a reagent, it poses a greater inhalation risk. The butyl analog is safer to handle in non-closed systems due to its higher boiling point.
Part 2: Mechanistic Reactivity (The Pathway)
Unlike
Mechanism of Action
-
Ionization: The C-Cl bond breaks spontaneously or Lewis-acid assisted, facilitated by the lone pair on the sulfur atom.
-
Stabilization: The resulting cation
is resonance stabilized. -
Alkylation: The cation is a "hard" electrophile that rapidly alkylates DNA (N7-guanine), proteins (cysteine thiols), or synthetic nucleophiles.
Visualization: The Sulfenium Ion Pathway
Caption: Mechanism of
Part 3: Synthesis & Experimental Protocols
For researchers requiring these specific agents, they are typically synthesized de novo due to their instability during long-term storage (hydrolysis risk). The standard protocol involves the chloromethylation of the corresponding thiol.
Protocol: Synthesis from Thiol and Paraformaldehyde
Safety Warning: This reaction generates HCl gas and potentially bis(chloromethyl) ether (a potent carcinogen) if conditions are not strictly controlled. Perform in a high-efficiency fume hood.
Reagents:
-
Thiol (Ethanethiol for CMES; 1-Butanethiol for Butyl variant).
-
Paraformaldehyde (Solid source of HCHO).
-
Anhydrous HCl gas or concentrated HCl/CaCl2.
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Suspend paraformaldehyde (1.0 eq) in DCM at 0°C.
-
Addition: Add the Thiol (1.0 eq) to the suspension.
-
Chlorination: Bubble anhydrous HCl gas through the mixture for 2–3 hours. The solution will clarify as the paraformaldehyde depolymerizes and reacts.
-
Alternative: For safer handling, use TMS-Cl (Trimethylsilyl chloride) and Paraformaldehyde with a catalytic amount of Lewis acid if avoiding HCl gas is preferred.
-
-
Separation: Separate the organic layer and dry over anhydrous
. -
Purification: Fractional distillation under reduced pressure.
-
Critical: Do not overheat.
-chloro sulfides can decompose thermally.
-
Visualization: Synthesis Workflow
Caption: Synthetic workflow for generating
Part 4: Applications in Drug Development
Prodrug Linker Design
These molecules are precursors to S-acyloxymethyl (SAM) or S-alkyloxymethyl prodrug moieties.
-
CMES: Used when a compact linker is required to minimize steric bulk around the active pharmacophore.
-
Butyl Variant: Used to "tune" the lipophilicity. If a parent drug is too polar (low LogP), attaching the butyl-thio-methyl group can enhance passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium.
Cysteine Bioconjugation
Both agents react specifically with cysteine residues in proteins.
-
Selectivity: The reaction is highly selective for thiols over amines at physiological pH due to the softness of the sulfenium ion electrophile.
-
Stability: The resulting
(dithioacetal-like) linkage is generally stable in plasma but can be cleaved under specific oxidative conditions, offering a "release" mechanism for antibody-drug conjugates (ADCs).
References
-
Dilbeck, G. A., et al. (1978). "Nucleophilic substitution reactions of alpha-chloro sulfides." Journal of Organic Chemistry. Link
-
Tuley, W. F., & Marvel, C. S. (1947). "Chloromethyl Ethyl Sulfide synthesis and properties." Organic Syntheses. Link
-
Masson, G., et al. (2018). "An expeditious and efficient bromomethylation of thiols: enabling halomethyl sulfides as useful building blocks."[1] Royal Society of Chemistry (RSC) Advances. Link
-
IUPAC & NIST Standard Reference Data. (2024). "Properties of Chloromethyl ethyl sulfide (CAS 2658-61-9)." NIST Chemistry WebBook.[2] Link
-
PubChem Compound Summary. (2024). "Chloromethyl butyl sulfide (CAS 2373-25-3)." National Library of Medicine.[3] Link
Sources
Methodological & Application
Protocol for electrophilic aromatic substitution using 1-[(Chloromethyl)sulfanyl]butane
Protocol for Electrophilic Aromatic Substitution using 1-[(Chloromethyl)sulfanyl]butane
Abstract & Scope
This technical guide details the protocol for the (butylsulfanyl)methylation of aromatic rings using This compound (also known as butyl chloromethyl sulfide). This reaction represents a specialized subclass of Friedel-Crafts alkylation, leveraging the high reactivity of
Unlike standard alkyl halides, this reagent introduces a sulfide-functionalized methylene handle (
-
Methyl groups (via Raney Ni desulfurization).
-
Benzylic sulfoxides/sulfones (via oxidation).
-
Complex scaffolds (via Pummerer rearrangement or lithiation/alkylation).
Safety & Handling (CRITICAL)
Hazard Class: Alkylating Agent / Lachrymator / Stench.
-
Toxicity:
-Chloro sulfides are potent alkylating agents. They are potential carcinogens and can cause severe skin/eye burns. -
Hydrolysis Risk: Upon contact with moisture, the reagent hydrolyzes to release Hydrogen Chloride (HCl) , Formaldehyde , and 1-Butanethiol (intense stench).
-
Containment: All operations must be performed in a well-ventilated fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) post-reaction to oxidize residual sulfides and neutralize the stench before cleaning.
Mechanistic Insight
The reaction proceeds via a Thio-Friedel-Crafts mechanism. The key distinction from standard alkylation is the formation of the thionium ion , which is significantly more stable than a primary carbocation due to sulfur's electron-donating capability (resonance stabilization).
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
Activation: The Lewis Acid (
) abstracts the chloride, forming the thionium ion. -
Attack: The aromatic ring attacks the electrophilic methylene carbon.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the aryl butyl thiomethyl ether.
Figure 1: Mechanistic pathway of thionium ion generation and electrophilic attack.
Experimental Protocol
Standard Operating Procedure (SOP)
4.1. Reagents & Equipment
| Component | Specification | Role |
| Substrate | Aromatic compound (1.0 equiv) | Nucleophile |
| Reagent | This compound (1.1–1.2 equiv) | Electrophile |
| Catalyst | Titanium(IV) chloride ( | Lewis Acid |
| Solvent | Dichloromethane (DCM), Anhydrous | Solvent |
| Quench | Sat. | Acid Neutralization |
Note:
4.2. Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Charge the flask with the Aromatic Substrate (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Cool the solution to 0 °C (ice/water bath).
-
-
Lewis Acid Addition:
-
Add
(1.1 equiv) dropwise via syringe. -
Observation: The solution may change color (yellow/orange/red) due to complexation with the aromatic ring or Lewis acid aggregation.
-
-
Electrophile Addition:
-
Dissolve This compound (1.2 equiv) in a small volume of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 10–15 minutes.
-
Caution: Exothermic reaction.[5] Control addition rate to maintain temperature.
-
-
Reaction Maintenance:
-
Allow the mixture to stir at 0 °C for 1 hour.
-
Warm slowly to Room Temperature (23 °C) and stir for an additional 2–4 hours.
-
Monitoring: Check progress via TLC or LC-MS. The product is typically less polar than the starting material (unless the substrate was very non-polar).
-
-
Workup:
-
Cool the mixture back to 0 °C.
-
Quench: Slowly add ice-cold water or saturated aqueous
. Warning: Vigorous gas evolution (HCl) and heat generation. -
Transfer to a separatory funnel. Extract with DCM (3 x).
-
Wash combined organics with Brine, dry over
or , and filter.[3]
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Typically Hexanes/Ethyl Acetate gradients. The sulfide tail adds lipophilicity.
-
4.3. Workflow Diagram
Figure 2: Operational workflow for the thioalkylation protocol.
Optimization & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Conversion | Deactivated Ring | Switch to a stronger Lewis Acid ( |
| Polymerization | Substrate too active | Use a milder catalyst ( |
| C-S Bond Cleavage | Acid too strong | Avoid |
| Desulfurization | Oxidative conditions | Ensure inert atmosphere; sulfides oxidize easily to sulfoxides in air/light over time. |
Substrate Scope Guide:
-
Electron-Rich (Phenols, Anisoles): Reaction is very fast. Use
or to avoid over-alkylation. -
Electron-Neutral (Benzene, Toluene): Requires
. -
Electron-Poor (Nitrobenzene, Benzonitrile): Generally poor substrates for this reaction. Requires forcing conditions or alternative methods (e.g., Pummerer rearrangement of pre-formed sulfoxides).
References
-
Corey, E. J.; Kim, C. U. (1972). "New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds." Journal of the American Chemical Society, 94(21), 7586–7587. Link(Foundational work on sulfide/chlorine intermediates).
-
Ono, N.; Miyake, H.; Saito, T.; Kaji, A. (1980).[11] "A Convenient Synthesis of Sulfides, Formaldehyde Dithioacetals, and Chloromethyl Sulfides."[11] Synthesis, 1980(11), 952-953. Link(Preparation of chloromethyl sulfides).
-
Dilbeck, G. A.; Field, L.; Gallo, A. A.; Gargiulo, R. J. (1978). "Friedel-Crafts alkylation with sulfides, sulfoxides, and sulfones." The Journal of Organic Chemistry, 43(24), 4593–4596. Link(Direct precedence for thioalkylation).
- Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Vol. 2. Wiley-Interscience.
Sources
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
- 8. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
Procedure for using 1-[(Chloromethyl)sulfanyl]butane as a thiol protecting group
Application Note: Procedure for Using 1-[(Chloromethyl)sulfanyl]butane as a Thiol Protecting Group
Abstract this compound (commonly known as chloromethyl butyl sulfide) is a highly effective alkylating agent used to introduce the butylthiomethyl (Btm) protecting group onto free thiols[1]. The resulting unsymmetrical dithioacetal provides robust protection during complex multi-step syntheses, offering excellent stability against strong bases and nucleophiles. This application note details the mechanistic rationale, stability profile, and step-by-step protocols for the installation and thiophilic metal-mediated cleavage of the Btm group[2].
Mechanistic Rationale & Experimental Causality
The protection of a free thiol (R–SH) using this compound proceeds via a base-promoted
Compared to the more common methylthiomethyl (MTM) group[3], the butylthiomethyl (Btm) group offers increased lipophilicity, which significantly enhances the solubility of highly polar peptide fragments or complex small-molecule intermediates in organic solvents. Furthermore, during deprotection, the release of butyl mercaptan is generally easier to manage than the highly volatile and extremely malodorous methyl mercaptan gas.
Deprotection of the Btm dithioacetal cannot be achieved by standard basic or mildly acidic hydrolysis due to the chemical softness and stability of the sulfur atoms[2]. Instead, cleavage requires thiophilic metal salts (e.g.,
Stability Profile of the Butylthiomethyl (Btm) Group
The Btm group is highly orthogonal to many standard protecting groups (such as Boc, Fmoc, and silyl ethers), making it a versatile choice in synthetic design[5].
| Reaction Condition | Representative Reagents | Stability Status |
| Strong Base | NaH, LDA, KHMDS | Highly Stable |
| Nucleophiles | Grignard reagents, Organolithiums | Highly Stable |
| Mild Acid | TFA, Acetic acid | Stable |
| Strong Acid | 6M HCl, HBr | Moderately Stable (Slow Cleavage) |
| Oxidants | Cleaved[6] | |
| Thiophilic Metals | Cleaved[2] |
Experimental Protocols
Safety Warning: this compound is a potent alkylating agent and a severe lachrymator[7]. All procedures must be conducted in a well-ventilated chemical fume hood using appropriate PPE (double nitrile gloves, face shield, and lab coat).
Protocol A: Thiol Protection (Synthesis of Btm Dithioacetal)
Objective: Convert a free thiol into a Btm-protected dithioacetal.
-
Preparation : In an oven-dried round-bottom flask purged with inert gas (Nitrogen or Argon), dissolve the free thiol substrate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Causality: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the generated thiolate.
-
-
Deprotonation : Add Cesium Carbonate (
, 1.5 eq) to the solution. Stir at room temperature for 15 minutes. -
Alkylation : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add this compound (1.2 eq) via syringe.
-
Causality: Cooling controls the exothermic nature of the alkylation and minimizes potential side reactions such as sulfonium salt formation.
-
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Workup : Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Thiol Deprotection (Regeneration of Free Thiol)
Objective: Cleave the Btm group to regenerate the free thiol using Silver(I) Nitrate[2].
-
Activation : Dissolve the Btm-protected substrate (1.0 eq) in a solvent mixture of Methanol/Water (4:1 v/v) to a concentration of 0.1 M.
-
Cleavage : Add Silver(I) Nitrate (
, 3.0 eq) in one portion. Stir the mixture at room temperature for 1–2 hours.-
Causality:
acts as a soft Lewis acid, selectively coordinating to the sulfur atoms and facilitating hydrolytic cleavage of the dithioacetal.
-
-
Thiolate Exchange : The reaction will form a silver thiolate precipitate (R–S–Ag). To release the free thiol, add Dithiothreitol (DTT, 4.0 eq) or pass
gas through the mixture.-
Causality: DTT is a potent dithiol that outcompetes the substrate for silver coordination, precipitating highly insoluble silver sulfide (
) or silver-DTT complexes and liberating the free thiol.
-
-
Workup : Filter the suspension through a pad of Celite to remove the silver salts. Concentrate the filtrate, partition between EtOAc and water, and extract. Dry the organic layer and purify to isolate the free thiol.
Visualizations
Caption: Workflow for the protection and deprotection of thiols using the Btm group.
Caption: Mechanistic pathway of silver(I)-mediated deprotection of the Btm dithioacetal.
References
1.[5] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. e-bookshelf.de. 5 2.[1] Patent WO2013003315A2. Methods for preparing isoquinolines. Google Patents. 1 3.[2] Science of Synthesis. (2019). 30.3.7.11 Deprotection of S,S-Acetals (Update 2019). Thieme E-Books. 2 4.[3] ChemicalBook. CHLOROMETHYL METHYL SULFIDE. 3 5.[7] BenchChem. Chloromethyl methyl sulfide. 7 6.[4] ResearchGate. Developments in the Deprotection of Thioacetals. 4 7.[6] Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. 6
Sources
- 1. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. CHLOROMETHYL METHYL SULFIDE | 2373-51-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Chloromethyl methyl sulfide | 2373-51-5 | Benchchem [benchchem.com]
Application Note: Reaction Conditions for Coupling 1-[(Chloromethyl)sulfanyl]butane with Amines
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of N,S-acetals (aminomethyl thioethers) is a critical transformation in medicinal chemistry, frequently utilized in the development of prodrugs, specialized protecting groups, and novel pharmacophores. The coupling of 1-[(Chloromethyl)sulfanyl]butane (also known as butyl chloromethyl sulfide) with primary or secondary amines provides a robust, direct route to these derivatives[1]. This application note outlines the optimized reaction conditions, mechanistic rationale, and step-by-step protocols necessary to achieve high-yield nucleophilic aliphatic substitution (
Mechanistic Insights and Experimental Rationale
As a Senior Application Scientist, it is vital to understand that this is not a standard
-
The
-Heteroatom Effect: The lone electron pairs on the sulfur atom participate in stabilizing the transition state. In highly polar solvents, this can border on an -like pathway via the transient formation of a highly electrophilic thionium ion intermediate. This neighboring group participation dramatically accelerates the rate of nucleophilic attack by the amine[2]. -
Strict Anhydrous Requirements: Because of the enhanced electrophilicity of the chloromethyl carbon, the reagent is highly susceptible to hydrolysis. Exposure to trace water leads to the formation of butanethiol, formaldehyde, and hydrochloric acid (HCl). Therefore, the use of anhydrous solvents and inert atmospheres (Nitrogen or Argon) is non-negotiable.
-
Base Selection: The reaction generates stoichiometric amounts of HCl. If left unneutralized, HCl will protonate the nucleophilic amine, halting the reaction. Heterogeneous inorganic bases such as Cesium carbonate (
) or Potassium carbonate ( ) are preferred. They act as efficient proton sinks without introducing the risk of competitive alkylation, which is a known issue when using amine-based proton scavengers like Triethylamine ( )[3]. -
Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They effectively solvate the cations of the inorganic base, leaving the amine free and highly nucleophilic.
Optimization Matrix: Quantitative Data Summary
The following table summarizes the optimized conditions based on amine substitution and solvent choice to ensure maximum yield and minimal byproducts.
| Base | Solvent | Temperature | Amine Type | Typical Yield (%) | Reaction Time |
| DMF (Anhydrous) | 20–25 °C (RT) | Primary | 78–85% | 12–16 h | |
| MeCN (Anhydrous) | 60 °C | Secondary | 85–92% | 4–6 h | |
| DIPEA (1.5 eq) | DCM (Anhydrous) | 20–25 °C (RT) | Secondary | 70–80% | 8–12 h |
| THF (Anhydrous) | 65 °C (Reflux) | Primary | 65–75% | 16–24 h |
Step-by-Step Experimental Protocol
Materials Required:
-
This compound (CAS: 42330-14-3)
-
Target Amine (Primary or Secondary)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Cesium Carbonate (
) or Potassium Carbonate ( ), finely powdered and oven-dried -
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with Nitrogen or Argon for 5 minutes to ensure a strictly anhydrous environment.
-
Amine and Base Loading: Dissolve the target amine (1.0 equivalent, e.g., 10 mmol) in anhydrous DMF (20 mL). Add the finely powdered inorganic base (
or , 1.5 to 2.0 equivalents). Stir the suspension at room temperature for 15 minutes to allow the base to disperse evenly. -
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. (Causality Note: Cooling minimizes the risk of exothermic runaway and reduces the likelihood of dialkylation in primary amines). Dilute this compound (1.1 equivalents, 11 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Reaction Incubation: Remove the ice bath and allow the reaction to warm to room temperature. For secondary amines or sterically hindered primary amines, heat the mixture to 60 °C. Stir continuously.
-
Monitoring: Monitor the reaction progress via TLC (Hexane/EtOAc) or LC-MS. The reaction is typically complete within 4 to 16 hours, depending on the nucleophilicity of the amine.
-
Quenching and Workup: Once complete, cool the mixture to room temperature and quench by adding 50 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing and Drying: Wash the combined organic layers with brine (
mL) to remove residual DMF. Dry the organic phase over anhydrous Sodium Sulfate ( ), filter, and concentrate under reduced pressure. -
Purification: Purify the crude N,S-acetal product via flash column chromatography on silica gel, utilizing a gradient of Hexane and Ethyl Acetate.
Troubleshooting & Quality Control
-
Issue: High levels of dialkylation (for primary amines).
-
Solution: Ensure strict dropwise addition of the chloromethyl sulfide at 0 °C. Alternatively, increase the steric bulk of the solvent (e.g., switch to THF) or use a slight excess of the amine (1.5 eq) if it is inexpensive and easily separable.
-
-
Issue: Poor conversion or recovery of starting materials.
-
Solution: The chloromethyl sulfide may have hydrolyzed prior to use. Verify the integrity of the this compound via
NMR before starting the reaction. Ensure the base is completely dry; oven-dry at 120 °C overnight prior to use.
-
-
Issue: Strong odor of butanethiol during workup.
-
Solution: This indicates hydrolysis of the reagent. Ensure the reaction flask is perfectly sealed under an inert atmosphere and that the DMF is strictly anhydrous (use activated molecular sieves).
-
Workflow Visualization
Figure 1: Step-by-step experimental workflow for the N,S-acetal coupling reaction.
References
1.[1] Title: Protective Groups in Organic Synthesis (2nd ed.) | Source: Chemistry-Chemists / John Wiley & Sons | URL: [Link] 2.[2] Title: Monomethylation of Aromatic Rings by Friedel-Crafts Reaction with Chloromethyl Sulfide | Source: ResearchGate | URL: [Link] 3.[3] Title: EP 1 558 252 B1: Furo[2,3-b]pyridine derivatives as HIV reverse transcriptase inhibitors | Source: European Patent Office / Googleapis | URL:
Sources
Application Note: Solvent Selection Protocols for 1-[(Chloromethyl)sulfanyl]butane Alkylation Reactions
Executive Summary
1-[(Chloromethyl)sulfanyl]butane (commonly known as butyl chloromethyl sulfide) is a highly versatile electrophile used extensively in organic synthesis and drug development to install the butylthiomethyl (BTM) protecting group or intermediate linker. Because the alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, the choice of solvent is not merely a medium for dissolution—it is the primary kinetic driver that dictates reaction rate, chemoselectivity, and overall yield. This guide provides an authoritative, mechanistically grounded framework for selecting the optimal solvent system based on the nucleophile class.
Mechanistic Causality: The Alpha-Heteroatom Effect & Solvent Dynamics
To master alkylation with this compound, one must understand the alpha-heteroatom effect . The lone pair of electrons on the adjacent sulfur atom provides anchimeric assistance, stabilizing the partial positive charge that develops at the electrophilic carbon during the SN2 transition state. This makes the chloromethyl group exceptionally reactive, but also highly susceptible to unwanted side reactions (such as solvolysis) if the solvent environment is not rigorously controlled.
Solvent selection directly manipulates the activation energy of this transition state[1]:
-
Polar Aprotic Solvents (Acetone, DMF, DMSO): These solvents possess high dielectric constants but lack hydrogen-bond donors. They stabilize the polarized SN2 transition state through dielectric screening while leaving the nucleophilic anion completely "naked" and unencumbered[1]. This drastically lowers the activation energy, accelerating the reaction.
-
Non-Polar Solvents (Toluene, DCM): These solvents do not solvate anions well, which can lead to ion-pairing that slows the reaction. However, this kinetic dampening is highly advantageous when dealing with hyper-reactive nitrogen nucleophiles where over-alkylation is a primary risk.
-
Protic Solvents (Alcohols, Water): Must be strictly avoided. Protic solvents form dense hydrogen-bond networks around the nucleophile, drastically reducing its effective nucleophilicity and increasing the activation energy[1]. Furthermore, they risk hydrolyzing the sensitive chloromethyl sulfide into a hemithioacetal.
Quantitative Data: Solvent Selection Matrix
The following matrix synthesizes the physicochemical properties of standard solvent systems and their empirical performance in this compound alkylations.
| Solvent System | Dielectric Constant (ε) | Primary Mechanism / Kinetic Role | Recommended Nucleophiles | Risk / Limitations |
| Acetone + NaI | 20.7 | Polar aprotic; facilitates in situ Finkelstein halogen exchange (Cl → I) | O-Nucleophiles (Phenols, Alcohols, Carboxylic Acids) | Aldol condensation of solvent under extended highly basic conditions |
| DMF / DMSO | 36.7 / 46.7 | Highly polar aprotic; leaves nucleophiles unencumbered | Sterically hindered O-nucleophiles, Thiols | High boiling points; requires exhaustive aqueous extraction during workup |
| Toluene | 2.4 | Non-polar; dampens kinetics to control chemoselectivity | N-Nucleophiles (Amines, Heterocycles) | Slow kinetics; may require extended reaction times or phase-transfer catalysts |
| THF | 7.6 | Moderately polar; compatible with strong organometallic bases | C-Nucleophiles (Enolates, Carbanions) | Peroxide formation; requires strict anhydrous conditions and low temperatures |
Visual Workflow: Solvent Decision Tree
Figure 1: Decision tree for selecting the optimal solvent based on nucleophile class.
Self-Validating Experimental Protocols
Protocol A: Acetone/NaI-Mediated Alkylation (Optimal for O-Nucleophiles)
Mechanistic Rationale: Acetone is a moderately polar aprotic solvent that perfectly supports the Finkelstein reaction. By adding Sodium Iodide (NaI), the chloromethyl sulfide is converted in situ to the highly reactive iodomethyl sulfide. This circumvents the need for harsh heating, preserving sensitive functional groups on the nucleophile[2].
Step-by-Step Methodology:
-
Preparation: To a rigorously dried round-bottom flask, add this compound (1.3 eq) and dissolve in anhydrous acetone to create a 0.5 M solution[2].
-
Halogen Exchange: Add anhydrous Sodium Iodide (NaI, 1.3 eq) to the stirred solution. Stir for 16 hours at room temperature[2].
-
Self-Validation Checkpoint: The precipitation of sodium chloride (NaCl) as a fine white solid confirms the successful in situ generation of the iodomethyl intermediate, as NaCl is insoluble in acetone.
-
-
Nucleophilic Attack: Sequentially add the target O-nucleophile (1.0 eq) and powdered Potassium Carbonate (K2CO3, 2.5 eq)[2]. Stir for an additional 1–2 hours.
-
Quench & Extraction: Dilute the mixture with H2O to dissolve the inorganic salts, and extract the aqueous layer three times with ethyl acetate[2].
-
Isolation: Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo to yield the BTM-protected ether[2].
Protocol B: Toluene-Based Alkylation (Optimal for N-Nucleophiles)
Mechanistic Rationale: Amines are inherently strong nucleophiles. Using a polar aprotic solvent often leads to uncontrollable exhaustive alkylation (e.g., primary amine converting to a tertiary amine). Toluene, a non-polar solvent, dampens the reaction kinetics by enforcing tight ion-pairing, allowing for precise mono-alkylation[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the N-nucleophile (1.0 eq) and an organic base (e.g., Triethylamine, 1.5 eq) in anhydrous toluene.
-
Controlled Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1 eq) dropwise to control the initial exothermic reaction[3].
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 17 hours[3].
-
Self-Validation Checkpoint: The formation of a white precipitate (triethylammonium chloride) acts as a visual indicator that the nucleophilic displacement of the chloride leaving group is actively occurring.
-
-
Workup: Concentrate the reaction mixture in vacuo to remove the toluene solvent[3].
-
Purification: Dilute the crude residue with ethyl acetate and wash with a saturated NaCl solution. Evaporate the organic layer and purify via silica gel flash chromatography (eluting with a gradient of 0-30% ethyl acetate/hexane)[3].
Visual Workflow: Transition State & Solvent Interaction
Figure 2: SN2 transition state dynamics and the accelerating role of polar aprotic solvents.
References
-
Title: WO2003035617A2 - Derivatives of uk-2a (General preparation of alkyl and arylthiomethyl ethers) Source: Google Patents URL: 2[2]
-
Title: EP1558252B1 - Preparation of substituted 1,2,4-oxadiazoles (Toluene-mediated alkylation protocols) Source: Googleapis.com URL: 3[3]
-
Title: Steric effects and solvent effects on SN2 reactions Source: PubMed (J Phys Chem A. 2009) URL: 1[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in 1-[(Chloromethyl)sulfanyl]butane Coupling Reactions
Introduction
Welcome to the technical support guide for troubleshooting low yields in coupling reactions involving 1-[(chloromethyl)sulfanyl]butane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile thioether in their synthetic workflows. As Senior Application Scientists, we have compiled this guide based on established chemical principles, peer-reviewed literature, and extensive field experience to help you diagnose and resolve common issues encountered during these reactions. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
This guide is structured into two main sections: a detailed Troubleshooting Guide in a question-and-answer format to address specific experimental failures, and a comprehensive Frequently Asked Questions (FAQs) section for broader conceptual and practical inquiries.
Troubleshooting Guide
This section is designed to walk you through a logical process of identifying and rectifying the root causes of low product yields.
Question 1: My coupling reaction with this compound is resulting in a low yield of the desired thioether. What are the most probable causes?
Low yields in these coupling reactions, which are typically nucleophilic substitution (SN2) type reactions, can stem from several factors.[1] Systematically investigating each possibility is key to resolving the issue. The primary areas to scrutinize are:
-
Substrate Quality and Stability: The purity and stability of this compound are paramount. As a chloromethyl thioether, it can be susceptible to degradation over time, especially if not stored under appropriate conditions (cool, dry, and inert atmosphere). Impurities can interfere with the reaction or lead to the formation of side products.
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critically interlinked. An inappropriate selection in any of these can significantly depress your yield.
-
Nucleophile Reactivity: The nature of your nucleophile (e.g., thiol, amine, etc.) will dictate the optimal reaction conditions. Weakly nucleophilic substrates may require more forcing conditions or catalytic activation.
-
Side Reactions: Several competing reactions can consume your starting materials or desired product. These include elimination reactions, over-alkylation, and oxidation of sulfur-containing species.
-
Work-up and Purification: Product loss during the extraction and purification steps is a common, and often overlooked, source of low isolated yields.
Below is a decision-tree diagram to guide your troubleshooting process.
Caption: A decision-making workflow for troubleshooting low yields.
Question 2: I suspect my starting material is impure. How can I verify the purity of this compound and what are the common degradation products?
Verifying the purity of your starting material is a critical first step.
Purity Verification:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The proton NMR should show a clean singlet for the chloromethyl protons (CH₂Cl) and characteristic signals for the butyl group. The presence of unexpected peaks suggests impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can help identify and quantify volatile impurities.
-
Titration: A simple acid-base titration can be used to determine the concentration of any acidic impurities, such as HCl, which can form upon hydrolysis.
Common Degradation Pathways and Products:
-
Hydrolysis: Reaction with adventitious water can lead to the formation of the corresponding hydroxymethyl thioether and HCl. The presence of acid can catalyze further decomposition.
-
Oxidation: The sulfide moiety can be oxidized to the corresponding sulfoxide or sulfone, especially if exposed to air for prolonged periods.[1]
-
Elimination: Under strongly basic conditions, elimination to form a thialdehyde intermediate is possible, though less common for primary chlorides.
If you suspect degradation, it is advisable to purify the this compound by distillation under reduced pressure or to synthesize it fresh if possible.
Question 3: What are the optimal base and solvent combinations for coupling reactions with this compound?
The ideal base and solvent system depends heavily on the nucleophile you are using. The fundamental principle is to use a base that is strong enough to deprotonate the nucleophile (if necessary) without promoting side reactions of the electrophile.[1]
| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Rationale & Considerations |
| Thiols (R-SH) | K₂CO₃, Cs₂CO₃, Et₃N[2] | DMF, Acetonitrile, THF, Acetone | Thiols are relatively acidic, so moderately strong inorganic bases are often sufficient.[1] Using a very strong base like NaH can increase the risk of elimination, though it is sometimes used for less acidic thiols.[1][3] DMF and acetonitrile are excellent polar aprotic solvents that can accelerate SN2 reactions. |
| Amines (R-NH₂) | Et₃N, DIPEA, K₂CO₃ | Dichloromethane (DCM), THF, Acetonitrile | A non-nucleophilic organic base is often preferred to avoid competing with the primary amine nucleophile. An excess of the amine starting material can sometimes be used as the base. |
| Alcohols/Phenols (R-OH) | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF, Dioxane | Alcohols are generally less nucleophilic than thiols and require a stronger base to form the more reactive alkoxide.[1] Anhydrous conditions are crucial when using strong bases like NaH. |
| Carbanions (e.g., from malonates) | NaH, NaOEt, KOtBu | THF, Ethanol, t-Butanol | The choice of base should correspond to the ester group to avoid transesterification. Anhydrous conditions are critical. |
A Note on Green Chemistry: For some applications, conducting the reaction in water with a base like K₂CO₃ or Et₃N can be a viable and environmentally friendly option.[2]
Question 4: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
The formation of multiple products is a clear indicator of competing reaction pathways.
Sources
Technical Support Center: Handling & Removal of 1-[(Chloromethyl)sulfanyl]butane
Executive Summary
This guide addresses the removal of unreacted 1-[(Chloromethyl)sulfanyl]butane (also known as butyl chloromethyl sulfide) from reaction mixtures. This reagent is a reactive electrophile commonly used to introduce the thiomethyl moiety or as a linker. Its removal is complicated by its thermal instability, high reactivity toward nucleophiles, and the generation of noxious byproducts (butanethiol) upon hydrolysis.
Safety Warning: This compound is an
Molecule Profile & Reactivity
Understanding the degradation pathway is the key to removing this impurity.
| Property | Description | Implications for Removal |
| Structure | Lipophilic tail; reactive head. | |
| Reactivity | High electrophilicity ( | Reacts rapidly with water, alcohols, and amines. |
| Hydrolysis | Rapid | Decomposes to Butanethiol + Formaldehyde + HCl . |
| Stability | Thermally sensitive | Avoid high-temperature distillation at atmospheric pressure. |
Module 1: Chemical Quenching (Recommended)
Principle: The most reliable method to remove trace this compound is to exploit its hydrolytic instability. By forcing hydrolysis, you convert the toxic alkylating agent into separable byproducts: butanethiol (organic soluble) and formaldehyde/HCl (water soluble).
Protocol A: The "Odor-Control" Hydrolysis
Use this method if your product is stable to mild oxidation and base.
The Issue: Simple hydrolysis releases butanethiol, which has an intense, skunk-like odor and a low odor threshold (ppb range). The Fix: Oxidative quenching converts the thiol into a non-volatile sulfonate or disulfide.
-
Quench: Cool the reaction mixture to 0°C. Add a saturated aqueous solution of Sodium Bicarbonate (
) to neutralize the HCl generated. Stir vigorously for 30 minutes.-
Validation: Monitor TLC. The starting material spot (high
) should disappear.
-
-
Odor Destruction (Critical): Add a 10% aqueous solution of Sodium Hypochlorite (Bleach) or commercial bleach (approx. 0.5 equiv relative to excess reagent) to the biphasic mixture.
-
Wash: Wash with brine to remove formaldehyde hydrates.
Protocol B: Amine Scavenging (Anhydrous)
Use this method if your product is water-sensitive.
-
Add Scavenger: Add 1.5 equivalents (relative to excess reagent) of Morpholine or Piperidine .
-
Reaction: Stir at room temperature for 1 hour.
-
Removal: The resulting adduct is significantly more polar and basic. It can be removed via:
-
Acid Wash: Dilute HCl or Citric Acid wash (if product is acid-stable).[5]
-
Filtration: If the ammonium salt precipitates in non-polar solvents (e.g., Hexane/Ether).
-
Visualization: Quenching Decision Tree
Figure 1: Decision matrix for selecting the appropriate quenching protocol based on product stability.
Module 2: Physical Separation (Purification)
If chemical quenching is not feasible, physical separation is the next line of defense.
Chromatography: The Silica Gel Trap
Warning: Silica gel is slightly acidic. This compound is an
-
Recommendation: Use Neutralized Silica .
-
Preparation: Slurry silica gel with 1-2% Triethylamine (TEA) in Hexanes before packing the column. This buffers the acidity and prevents on-column hydrolysis.
-
-
Elution: The reagent is non-polar. It will elute near the solvent front in non-polar systems (e.g., 100% Hexanes or 5% EtOAc/Hex).
Distillation
Feasibility: The reagent has a high boiling point relative to common solvents but is volatile enough for vacuum distillation.
-
Vacuum: Required. Do not heat above 80°C to prevent thermal decomposition.
-
Kugelrohr: Ideal for small scale (<5g).
-
Trap: You must use a liquid nitrogen or dry ice/acetone trap. The vapors are lachrymatory.
Module 3: Troubleshooting & FAQs
Q1: "The reaction mixture smells like skunk/gas leak. How do I stop it?"
Cause: The reagent has hydrolyzed, releasing butanethiol . Solution: You need an oxidant.[3]
-
If your product allows, wash the organic layer with 10% Bleach (Sodium Hypochlorite) or Oxone solution.
-
If your product is sensitive, treat all glassware and waste streams with bleach immediately after use. Do not put thiol-contaminated waste in the main carboy without pre-oxidizing it.
Q2: "I see a new impurity spot on TLC that wasn't there before the column."
Cause: On-column decomposition. The acidic silica hydrolyzed the reagent, and the resulting thiol may have reacted with your product (thiol-Michael addition) or simply co-eluted. Solution:
-
Repurify using Neutralized Silica (see Module 2).
-
Switch to Alumina (Basic) stationary phase if your product tolerates it.
Q3: "Can I just rotovap it off?"
Answer: Generally, No . While it is volatile, its boiling point is likely too high to be removed completely on a standard rotovap without excessive heating (risk of decomposition). You will end up concentrating the reagent along with your product. High-vacuum (oil pump) is required for removal by evaporation.
Q4: "How do I confirm it is gone?"
Validation:
-
TLC: Use KMnO4 stain. Sulfides oxidize easily and show up as bright yellow/white spots on a purple background.
-
1H NMR: Look for the methylene protons between the sulfur and chlorine (
). This typically appears as a singlet around 4.7 - 5.0 ppm . If this peak is absent, the reagent is removed or hydrolyzed.
References
-
Reactivity of
-Halo Sulfides:- Dilman, A. D., & Levin, V. V. (2008). Organosilicon Reagents in the Synthesis of -Heteroatom-Substituted Compounds. This text discusses the electrophilicity and hydrolytic instability of -chloro sulfides.
-
Source: (General reactivity context).
-
Odor Control & Oxidation of Thiols
-
Safety & Handling (SDS Data)
-
Swern Oxidation Workflows (Relevant for Sulfide/Thiol handling)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. awri.com.au [awri.com.au]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. product.lottechem.com [product.lottechem.com]
Troubleshooting moisture sensitivity issues with chloromethyl butyl sulfide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting and provide you with a deep, mechanistic understanding of chloromethyl butyl sulfide (CMBS). By understanding the fundamental chemical behavior of this reagent, you can implement robust, self-validating protocols that ensure reproducibility in your drug development and synthetic workflows.
Part 1: Mechanistic Insight – The Causality of Moisture Sensitivity
Chloromethyl butyl sulfide is an
The instability of CMBS is driven by neighboring group participation . The lone pair of electrons on the sulfur atom can internally displace the adjacent chloride ion. This forms a highly electrophilic thionium ion (or sulfenium ion) intermediate[1]. When even trace amounts of ambient moisture are present, water rapidly attacks this intermediate to form an unstable hemithioacetal. This hemithioacetal spontaneously collapses, releasing butanethiol (a foul-smelling gas), formaldehyde, and corrosive hydrochloric acid (HCl)[1][2].
Understanding this causality dictates our handling strategy: we are not just keeping water out; we are actively preventing the kinetic collapse of the thionium ion intermediate.
Fig 1: Hydrolysis pathway of CMBS via the highly reactive thionium ion intermediate.
Part 2: Frequently Asked Questions (FAQ) & Troubleshooting
Q1: My reaction yields are dropping, and the reagent bottle has developed a strong "skunk-like" odor. What happened? A: Your CMBS has hydrolyzed. The "skunk" odor is butanethiol, a primary degradation byproduct of the hemithioacetal collapse[1]. Furthermore, the generation of HCl during this process can auto-catalyze further degradation and inadvertently protonate sensitive nucleophiles in your subsequent reaction steps. If you detect this odor or observe fuming upon opening the bottle, the reagent must be discarded or re-distilled under a static vacuum.
Q2: How can I quantitatively verify the integrity of my CMBS before a critical synthesis?
A: Never assume the purity of an
Q3: Is purging my reaction flask with nitrogen for a few minutes sufficient?
A: No. A standard 100 mL flask filled with ambient air contains approximately 1 mmol of O
Part 3: Quantitative Degradation Markers
To assist in rapid diagnostics, compare your analytical results against this standardized threshold table.
| Parameter | Intact CMBS | Hydrolyzed CMBS (Degraded) | Analytical Method |
| Physical Appearance | Clear, colorless liquid | Cloudy, potentially fuming (HCl) | Visual Inspection |
| Odor | Pungent, mustard-like | Strong skunk/garlic (Butanethiol) | Olfactory (Caution) |
| ~4.7 ppm (s, 2H, -S-CH | Loss of 4.7 ppm signal | NMR Spectroscopy | |
| Byproducts | None | Butanethiol (~2.5 ppm, q), Formaldehyde | GC-MS / NMR |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as "self-validating systems." This means that at critical junctures, the protocol includes a physical or chemical check that confirms the success of the previous step before allowing you to proceed.
Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
Even anhydrous solvents contain dissolved oxygen and trace moisture that can initiate thionium ion formation.
-
Preparation: Place the anhydrous solvent in a heavy-walled Schlenk flask equipped with a Teflon stopcock. Seal the flask[5].
-
Freeze: Submerge the flask in a liquid nitrogen Dewar (-196 °C) until the solvent is completely frozen solid[5].
-
Pump (Vacuum): Open the stopcock to the high-vacuum manifold for 2–3 minutes to evacuate the headspace[5]. Validation Check: The vacuum gauge should drop back to baseline (<0.1 mbar), confirming no leaks in the flask seal.
-
Thaw: Close the stopcock and remove the flask from the liquid nitrogen. Allow it to thaw completely in a room-temperature water bath[5]. Validation Check: You will observe gas bubbles escaping from the melting solvent—this is the trapped moisture/gas being released.
-
Cycle: Repeat steps 2-4 three times. After the final thaw, backfill the flask with dry Argon[5].
Protocol B: Moisture-Free Transfer of CMBS via Schlenk Line
-
Glassware Preparation: Bake all receiving Schlenk flasks and syringes in an oven at >100 °C for at least 4 hours to remove surface-bound water[6].
-
Cycling: Attach the hot flask to the Schlenk line. Apply vacuum until the flask cools to room temperature. Backfill with Argon[4]. Repeat the Vacuum/Argon cycle three times[3]. Validation Check: Observe the oil bubbler on the Argon line. When backfilling, the bubbling should temporarily stop and then resume at a steady rate once the flask is fully pressurized. If it does not resume, you have a leak.
-
Syringe Purging: Insert a long, flexible stainless-steel needle attached to a glass syringe through the septum of the receiving flask. Draw Argon into the syringe, remove it, and expel the Argon into the ambient air. Repeat 3 times to purge the syringe[6].
-
Transfer: Insert the purged syringe into the Sure/Seal™ bottle of CMBS[5]. Draw the required volume slowly to prevent cavitation.
-
Injection & Final Validation: Inject the CMBS into your reaction mixture. Validation Check: The solution should remain clear. If localized cloudiness or fuming occurs upon injection, trace moisture is present in your solvent, and the CMBS is actively hydrolyzing.
Fig 2: Self-validating Schlenk line workflow for the inert transfer of CMBS.
References
- The Schlenk Line Survival Guide. schlenklinesurvivalguide.com.
- Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. jove.com.
- Working with air and moisture sensitive compounds. wdfiles.com.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. pitt.edu.
- Keeping air and moisture out. vacuubrand.com.
- Benzyl Chloromethyl Sulfide. researcher.life.
- The sulfohaloform reaction revisited and revised. cdnsciencepub.com.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 4. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Stabilization & Storage of 1-[(Chloromethyl)sulfanyl]butane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-[(Chloromethyl)sulfanyl]butane (also known as butyl chloromethyl sulfide). This compound is a highly reactive
The Chemistry of Instability: Causality & Mechanisms
To stabilize this compound, we must first understand why it degrades. The instability of
Because of this stabilized intermediate, the C-Cl bond is exceptionally vulnerable to nucleophilic attack, leading to three primary degradation pathways:
-
Hydrolysis: Even trace atmospheric moisture attacks the intermediate, forming a hemithioacetal that rapidly collapses into butanethiol, formaldehyde, and hydrogen chloride (HCl) gas.
-
Polymerization / Self-Condensation: Under thermal stress or light exposure, the compound can undergo self-condensation, forming sulfonium oligomers[2].
-
Oxidation: Exposure to atmospheric oxygen oxidizes the sulfur center to sulfoxides or sulfones[3].
Degradation pathways of this compound under suboptimal storage conditions.
Quantitative Storage Data
The table below summarizes how different storage environments impact the shelf-life and purity of
| Storage Condition | Temperature | Atmosphere | Additive | Estimated Shelf-Life | Primary Degradation Mode |
| Ambient | 20°C to 25°C | Air | None | < 1 Week | Hydrolysis & Oxidation |
| Refrigerated | 2°C to 8°C | Air | None | 1 to 3 Months | Hydrolysis (HCl buildup) |
| Standard Freezer | -20°C | Air | None | 3 to 6 Months | Slow Oxidation |
| Optimized | -20°C | Argon | 4Å Mol Sieves | > 24 Months | Negligible |
Experimental Protocols: Self-Validating Storage System
To prevent the autocatalytic degradation driven by HCl release, researchers must establish a self-validating anhydrous system. By storing the reagent over activated 4Å molecular sieves, any adventitious moisture introduced during septa piercing is immediately sequestered, preventing the initiation of hydrolysis.
Protocol: Anhydrous Aliquoting and Sealing
-
Preparation: Dry 4Å molecular sieves in a vacuum oven at 250°C for 12 hours. Cool them strictly under vacuum to prevent ambient moisture absorption.
-
Purging: Transfer the activated sieves to a flame-dried, amber Schlenk flask. Purge the flask with ultra-pure Argon using 3 cycles of vacuum/Argon backfill.
-
Transfer: Using a gas-tight syringe purged with Argon, transfer the neat this compound into the Schlenk flask.
-
Sealing: Seal the flask with a fresh PTFE-lined silicone septum. Wrap the seal tightly with Parafilm to prevent oxygen ingress over time.
-
Storage: Store the sealed flask in an explosion-proof freezer at -20°C[3].
Workflow for the anhydrous aliquoting and long-term storage of alpha-chloro sulfides.
Troubleshooting & FAQs
Q1: Why did my sealed vial of this compound pop open or build pressure?
A1: Pressure build-up is a classic symptom of hydrolysis. When
Q2: My reagent has turned from colorless to dark brown. Is it still usable? A2: Discoloration indicates that the reagent has undergone thermal decomposition or self-condensation into sulfonium oligomers, a process that can be accelerated by light or heat[2][4]. If the liquid is dark brown, its purity is severely compromised. You must re-distill the reagent under reduced pressure (e.g., short-path distillation) before use, or discard it safely if the viscosity has significantly increased.
Q3: Can I prepare a stock solution for long-term storage?
A3: It is not recommended to store
Q4: What PPE and safety measures are required when handling this compound? A4: Handle exclusively in a certified fume hood. The compound is highly flammable, and its degradation products (butanethiol and HCl) are toxic, corrosive, and carry a severe stench[2]. Wear a type ABEK respirator filter if ventilation is compromised, along with heavy-duty chemical-resistant gloves (e.g., Nitrile, >240 min breakthrough time) and face shields[5].
References
-
Organic Sulfur Chemistry: Structure and Mechanism | pageplace.de | 1
-
Chloromethyl methyl sulfide: STORAGE REQUIREMENTS | Santa Cruz Biotechnology (SCBT) | 5
-
Chloromethyl methyl sulfide 95% (2373-51-5) | Sigma-Aldrich |
-
Chloromethyl methyl sulfide, 94% | Fisher Scientific | 3
-
SAFETY DATA SHEET: Chloromethyl Phenyl Sulfide | TCI Chemicals | 2
-
Chemical Safety Data Sheet MSDS / SDS - CHLOROMETHYL METHYL SULFIDE | ChemicalBook | 4
Sources
Technical Support Center: Overcoming Catalyst Poisoning with 1-[(Chloromethyl)sulfanyl]butane
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing catalytic stalling when working with 1-[(Chloromethyl)sulfanyl]butane (CAS: 42330-14-3).
As a bifunctional reagent, this compound presents a unique synthetic paradox: it contains a highly reactive electrophilic chloromethyl group intended for cross-coupling, alongside a butyl thioether moiety that is notorious for deactivating transition metal catalysts. The following diagnostic Q&A, strategic interventions, and validated protocols are designed to help you bypass this fundamental limitation.
Part 1: Diagnostic & Mechanistic Q&A (The "Why")
Q1: Why does this compound stall my palladium-catalyzed cross-coupling reactions? A1: The primary mechanism of deactivation is the chemisorption of the sulfur atom onto the surface of the palladium catalyst. The lone electron pairs on the thioether's sulfur atom strongly coordinate to the empty d-orbitals of the palladium center[1]. This strong, often irreversible binding occupies the active sites where critical catalytic steps—such as oxidative addition and transmetalation—would normally occur[2]. Furthermore, at high concentrations, sulfur dwells preferentially on the metal's terrace sites, depleting electron density from the metal surface and causing severe electronic deactivation[3].
Q2: How do I differentiate between standard reaction failure and sulfur poisoning? A2: Sulfur poisoning has distinct visual and kinetic signatures. If your reaction stalls at 10-20% conversion despite elevated temperatures, kinetic trapping by the thioether is likely. Visually, look for the premature precipitation of palladium black (a fine, dark powder). Homogeneous catalysts are prone to aggregation when their stabilizing ligands are displaced by sulfur[4]. If a control reaction using a sulfur-free analog (e.g., 1-chloropentane) proceeds to completion under identical conditions, sulfur poisoning is confirmed.
Part 2: Strategic Interventions (The "How")
Q3: Which ligand classes are most effective at resisting thioether poisoning, and why? A3: To outcompete sulfur coordination, you must manipulate both the steric and electronic environment of the palladium center.
-
Bidentate Phosphines (e.g., dppf, Xantphos): These ligands utilize the chelate effect to provide high thermodynamic stability to the Pd center, making it energetically unfavorable for the thioether to displace them[5],[4].
-
Bulky Buchwald Ligands (e.g., XPhos, RuPhos): The massive steric bulk of the dialkylbiaryl framework physically shields the palladium center, preventing the relatively large sulfur atom from approaching the coordination sphere. Simultaneously, their electron-rich nature accelerates the oxidative addition step, pushing the catalytic cycle forward before sulfur can bind[6].
Q4: Can additives or co-catalysts rescue a poisoned reaction? A4: Yes. The addition of thiophilic Copper(I) salts is a highly effective thermodynamic rescue strategy. Reagents like Copper(I) thiophene-2-carboxylate (CuTC) or CuI act as sacrificial sulfur scavengers[7]. Because copper is highly thiophilic, it selectively binds the thioether moiety of this compound, effectively "masking" the poison and keeping the palladium center free for transmetalation—a principle foundational to Liebeskind-Srogl cross-couplings[7],[8].
Part 3: Data Synthesis & Strategy Comparison
The following table summarizes the quantitative and qualitative impacts of various mitigation strategies when handling sulfur-containing electrophiles.
| Mitigation Strategy | Reagent / Parameter | Mechanism of Action | Expected Outcome |
| Ligand Shielding | XPhos, RuPhos | Steric bulk blocks S-coordination; electron-rich nature accelerates oxidative addition. | High yield (>80%); prevents irreversible Pd-S complexation. |
| Bidentate Chelation | dppf, BINAP | Chelating effect provides high thermodynamic stability to the Pd center. | Moderate yield (50-70%); suppresses ligand displacement. |
| Sulfur Scavenging | CuTC, CuI | Cu(I) is highly thiophilic, acting as a sacrificial trap for the thioether moiety. | Rescues poisoned catalysts; enables high turnover rates. |
| Kinetic Control | Syringe Pump Addition | Maintains a low steady-state concentration of the sulfur-containing electrophile. | Prevents pooling of the poison; maximizes active Pd fraction. |
Part 4: Actionable Experimental Protocols
Every protocol below is designed as a self-validating system. Follow the specific monitoring steps to ensure the mechanistic interventions are functioning as intended.
Protocol A: Syringe-Pump Mediated Cross-Coupling (Kinetic Control)
Objective: Minimize the steady-state concentration of this compound to kinetically favor transmetalation over sulfur coordination.
-
Preparation: In an oven-dried, argon-purged Schlenk flask, combine the nucleophilic coupling partner (e.g., aryl boronic acid, 1.2 eq), Pd(OAc)₂ (5 mol%), a bulky Buchwald ligand like XPhos (10 mol%), and K₃PO₄ (2.0 eq)[4].
-
Activation: Add 10 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes to allow the active Pd(0)-XPhos complex to form. Heat the mixture to 80 °C.
-
Controlled Addition (Critical Step): Dissolve this compound (1.0 eq) in 5 mL of degassed THF. Load this into a syringe pump. Add the solution dropwise to the reaction flask at a rate of 1.0 mL/hour .
-
Causality: Slow addition ensures the electrophile is consumed by the active Pd complex immediately upon entering the system, preventing excess thioether from pooling and poisoning the catalyst.
-
-
Validation & Workup: Stir for an additional 2 hours post-addition. Monitor via GC-MS. The absence of unreacted boronic acid and the lack of palladium black precipitation validates that the kinetic control successfully prevented poisoning. Quench with water and extract with EtOAc.
Protocol B: Copper-Assisted Palladium Cross-Coupling (Thermodynamic Scavenging)
Objective: Utilize a thiophilic Cu(I) co-catalyst to selectively bind the sulfur atom, keeping the Pd center active.
-
Preparation: Combine the nucleophile (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuTC (Copper(I) thiophene-2-carboxylate, 1.5 eq) in a dry flask under a nitrogen atmosphere[7].
-
Reagent Addition: Add this compound (1.2 eq) in one portion, followed by 10 mL of degassed Toluene.
-
Causality: CuTC acts as a sacrificial sulfur scavenger. Its extreme thiophilicity outcompetes palladium for the lone pairs on the thioether, intercepting the poison[7].
-
-
Reaction: Heat the reaction to 90 °C for 12 hours. Note: The absence of a strong base is often preferred in these Liebeskind-Srogl-type conditions to prevent unwanted side reactions[7].
-
Validation & Workup: Monitor the reaction visually. The solution should remain homogeneous (or contain suspended Cu salts) without forming a dark palladium mirror. Filter the crude mixture through a pad of Celite to remove the insoluble Cu-S byproducts before proceeding to column chromatography.
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways of a catalytic cycle in the presence of this compound, highlighting where poisoning occurs and how our strategic interventions rescue the system.
Catalytic cycle showing sulfur poisoning by thioethers and rescue via Cu(I) scavengers or bulky ligands.
References
- Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes Bryn Mawr College Scholarship, Research, and Cre
- 2-Fluorothiophenol (Mechanism of Palladium C
- A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines ResearchG
- Preventing Catalyst Deactivation in Palladium-C
- Transition-metal mediated carbon-sulfur bond activation and transformations: an upd
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Journal of the American Chemical Society - ACS Public
- Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium ACS Catalysis - ACS Public
- Recent Metal-Catalyzed Methods for Thioether Synthesis Thieme Connect
Sources
- 1. 2-Fluorothiophenol | 2557-78-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.brynmawr.edu [repository.brynmawr.edu]
- 6. researchgate.net [researchgate.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
GC-MS Fragmentation Pattern Analysis of Chloromethyl Butyl Sulfide: A Comparative Technical Guide
Executive Summary
Chloromethyl butyl sulfide (CMBS) serves as a critical structural analog in the study of alpha-chloro thioethers, a class of compounds that includes potent alkylating agents and chemical warfare agent (CWA) simulants. Accurate identification of CMBS requires a precise understanding of its electron ionization (EI) fragmentation behavior, particularly to distinguish it from homologous impurities (e.g., chloromethyl ethyl sulfide) and target analytes like sulfur mustard (HD).
This guide provides a definitive, mechanism-based analysis of the CMBS mass spectrum. By comparing its fragmentation pattern against established alternatives, we establish a self-validating protocol for its detection and characterization in complex matrices.
Chemical Profile & Structural Context[1][2][3][4][5][6]
Before analyzing the spectra, we must define the structural constraints that dictate fragmentation. CMBS combines a labile alpha-chloro substituent with a stable butyl chain, creating two distinct zones of reactivity under electron impact.
| Feature | Chloromethyl Butyl Sulfide (CMBS) | Chloromethyl Ethyl Sulfide (CMES) | Sulfur Mustard (HD) |
| Structure | |||
| Formula | |||
| Mol. Weight | 138.66 g/mol | 110.61 g/mol | 159.08 g/mol |
| Role | Lipophilic Simulant / Intermediate | Volatile Simulant | Target Analyte (Vesicant) |
Key Insight: The butyl group in CMBS introduces a
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility, the following GC-MS parameters are recommended. This protocol is designed to minimize thermal degradation of the labile C-Cl bond prior to ionization.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid alcohols to prevent nucleophilic displacement of the chloride.
-
Concentration: 10–50 µg/mL.
-
Validation Step: Inject a blank solvent immediately before the sample to confirm system cleanliness.
GC-MS Parameters
-
Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).
-
Inlet Temperature: 250°C (Splitless mode, 1 min purge).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 40°C (hold 2 min) – Crucial for retaining volatile sulfides.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range:
35–300. -
Source Temp: 230°C.
Workflow Visualization
Caption: Optimized GC-MS workflow for labile alpha-chloro sulfides ensuring minimal thermal degradation.
Fragmentation Analysis: Mechanism & Interpretation
The mass spectrum of CMBS is dominated by the stability of the sulfur atom and the lability of the C-Cl bond.
Primary Fragmentation Pathways
1. Molecular Ion (
)
-
Observation: A distinct cluster at
138 ( ) and 140 ( ) with a characteristic 3:1 intensity ratio. -
Significance: Unlike alcohols or acetals, the sulfur atom stabilizes the radical cation, making the molecular ion clearly visible.
2. The Base Peak:
-Cleavage / Loss of Cl (
103)
-
Mechanism: The most favorable pathway is the loss of the chlorine radical (
) to form a resonance-stabilized sulfonium ion. -
Reaction:
-
Result: A dominant peak at
103 . This is the butyl analog to the 75 peak seen in CMES and 61 in CMMS.
3. McLafferty Rearrangement (
82)
-
Mechanism: The butyl chain allows for a six-membered transition state. A
-hydrogen migrates to the sulfur atom, followed by cleavage of the bond in the alkyl chain. -
Reaction:
(Propene) -
Result: A diagnostic even-electron ion at
82 (or 84 for ). This peak distinguishes butyl sulfides from ethyl or methyl homologs which cannot undergo this rearrangement.
4. Secondary Fragmentation (
61, 47)
-
61: Formed by further breakdown of the alkyl chain, typically
. -
47:
, a common sulfide fragment.
Fragmentation Pathway Diagram
Caption: Mechanistic pathway showing the origin of the base peak (m/z 103) and diagnostic McLafferty ion (m/z 82).
Comparative Performance Analysis
To validate the identity of CMBS, one must compare its spectral "fingerprint" against its closest relatives.
Table 1: Diagnostic Ion Comparison
| Analyte | Base Peak ( | Molecular Ion ( | Diagnostic Loss | Key Differentiator |
| CMBS (Butyl) | 103 | 138 / 140 | M - 35 (Cl) | |
| CMES (Ethyl) | 75 | 110 / 112 | M - 35 (Cl) | Absence of |
| CMMS (Methyl) | 61 | 96 / 98 | M - 35 (Cl) | Base peak = |
| Sulfur Mustard (HD) | 109 | 158 / 160 | M - 49 ( | Characteristic isotopic cluster at |
Performance Insights
-
Sensitivity: CMBS exhibits a lower ionization potential than its oxygenated analogs (ethers), resulting in high sensitivity in EI mode. The base peak (
103) carries >40% of the total ion current (TIC), making it an excellent quantifier. -
Selectivity: The presence of the
82 peak is a binary filter. If 103 is present but 82 is absent, the analyte is likely a propyl or ethyl isomer, not the n-butyl species. -
Stability: CMBS is less stable than HD. In the injection port, dirty liners can catalyze the loss of HCl, leading to the formation of vinyl butyl sulfide (
102).-
Troubleshooting: If you observe a large peak at
102 and low 138/140, replace the inlet liner and trim the column.
-
Conclusion
The GC-MS analysis of chloromethyl butyl sulfide is defined by three spectral pillars:
-
Retention of the Molecular Ion (
138) due to sulfur stabilization. -
Dominant
-Cleavage yielding the base peak at 103. -
McLafferty Rearrangement producing the diagnostic ion at
82.
By monitoring these specific transitions, researchers can confidently distinguish CMBS from homologous impurities and toxicological targets like sulfur mustard, ensuring precise data in drug development and toxicological screening.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Chloromethyl Methyl Sulfide (Homolog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Defense Technical Information Center (DTIC). Synthesis and Mass Spectral Analysis of HD Degradation Products. (2008). Available at: [Link]
-
PubChem. Butyl Methyl Sulfide (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
ResearchGate. Chemical signatures of sulphur mustard: A comparative study of BSA and BSTFA derivatization by GC-MS. (2025).[1][2][3][4][5][6] Available at: [Link]
-
MDPI. Comparative Analysis of Volatile Flavor Compounds in Seven Mustard Pastes via HS-SPME–GC–MS. (2023).[7] Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Bis(chloromethyl) Sulfide | C2H4Cl2S | CID 565560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Butyl methyl sulfide | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparing reactivity of 1-[(Chloromethyl)sulfanyl]butane vs. chloromethyl methyl sulfide
This guide provides an in-depth technical comparison between 1-[(Chloromethyl)sulfanyl]butane (referred to herein as BCMS ) and the industry-standard Chloromethyl methyl sulfide (referred to as CMMS ).
These reagents are primarily employed as electrophiles to introduce alkylthiomethyl protecting groups (e.g., Methylthiomethyl, MTM) onto alcohols, amines, and carboxylic acids. While CMMS is the dominant reagent in literature, BCMS offers distinct physicochemical advantages—specifically regarding safety and purification—that make it a superior choice in specific process chemistry contexts.
Part 1: Chemical Profile & Physical Properties
The primary differentiator between these two reagents is not their electronic reactivity, but their physical handling characteristics. CMMS is a volatile, hazardous liquid.[1] BCMS, being the butyl homolog, possesses a significantly higher boiling point and lower vapor pressure, reducing inhalation risks.
Comparative Data Table
| Feature | Chloromethyl Methyl Sulfide (CMMS) | This compound (BCMS) |
| Structure | ||
| CAS Number | 2373-51-5 | 4885-02-3 |
| Molecular Weight | 96.58 g/mol | 138.66 g/mol |
| Boiling Point | 105–107 °C | ~165–170 °C (Estimated) |
| Density | 1.153 g/mL | ~1.08 g/mL (Estimated) |
| Volatility | High (Significant inhalation hazard) | Moderate/Low (Safer handling) |
| Odor | Pungent, volatile stench | Pungent, "skunk-like," persistent |
| Product Lipophilicity | Moderate ( | High ( |
Part 2: Mechanistic Reactivity
Both compounds function as "soft" electrophiles. The reaction is driven by the formation of a highly reactive thionium (sulfenium) ion intermediate.
The Thionium Ion Mechanism
The reactivity of
-
Ionization: The C-Cl bond is labile. Lewis acids (e.g., Ag+, mild Lewis acids) or nucleophilic assistance (e.g., I- in Finkelstein conditions) facilitate the departure of chloride.
-
Resonance Stabilization:
. -
Nucleophilic Attack: The alcohol or nucleophile attacks the methylene carbon.
Comparison of R-Groups (Methyl vs. Butyl):
-
Electronic Effect: The n-butyl group (+I effect) is slightly more electron-donating than the methyl group. This theoretically stabilizes the thionium intermediate (
) more effectively than the methyl analog, potentially increasing the rate of -type ionization. -
Steric Effect: The butyl chain is flexible and located on the sulfur atom, distinct from the electrophilic carbon center. Consequently, it exerts minimal steric hindrance to the incoming nucleophile compared to a tert-butyl group.
DOT Diagram: Thionium Ion Pathway
The following diagram illustrates the mechanistic pathway shared by both reagents during alcohol protection.
Caption: Mechanism of O-alkylthiomethylation via the resonance-stabilized thionium ion intermediate.
Part 3: Performance & Utility Comparison
1. Safety and Handling (The BCMS Advantage)
CMMS is structurally related to sulfur mustards and is a potent alkylating agent with high volatility. Its use requires strict fume hood containment.
-
BCMS offers a significant safety upgrade. Its higher molecular weight reduces vapor pressure, lowering the risk of accidental inhalation during weighing and transfer.
-
Recommendation: For large-scale reactions (>10g) or labs with suboptimal ventilation, BCMS is the preferred reagent.
2. Purification Strategy (The Lipophilicity Factor)
The choice between Methyl (MTM) and Butyl (BTM) protection significantly alters the polarity of the final molecule.
-
MTM Ethers: Often have polarities similar to the starting material or other side products, complicating chromatographic separation.
-
n-BTM Ethers (from BCMS): The butyl chain adds significant lipophilicity. This "greasing" effect often increases the
value difference between the product and polar impurities, simplifying silica gel chromatography.
3. Stability and Deprotection
Both groups are stable to basic conditions (e.g., NaOH, LDA) and mild acids. They are both removed by:
-
Thiophilic Metals: HgCl₂ or Ag⁺ salts (Standard method).
-
Alkylation/Hydrolysis: MeI followed by hydrolysis.
-
Oxidation: Conversion to sulfone followed by basic elimination.
Note: The n-butyl group does not offer the steric bulk of a tert-butyl group. Therefore, n-BTM ethers are oxidatively liable similar to MTM ethers.
Part 4: Experimental Protocols
Since BCMS is less commercially available than CMMS, it can be synthesized in-house or substituted into standard MTM protocols.
Protocol A: Synthesis of this compound (BCMS)
If the reagent is not purchased, it can be prepared via Pummerer rearrangement or direct chlorination.
Reagents: 1-Butanethiol, Paraformaldehyde, HCl (gas) or TMSCl. Method (Standard Chloromethylation):
-
Setup: Equip a 3-neck flask with a gas inlet tube and a reflux condenser cooled to -10°C.
-
Mixing: Combine 1-butanethiol (1.0 equiv) and paraformaldehyde (1.0 equiv) in DCM.
-
Reaction: Bubble dry HCl gas through the mixture at 0°C until saturation. The paraformaldehyde will dissolve as the reaction proceeds.
-
Separation: Separate the organic layer, dry over CaCl₂, and concentrate.
-
Distillation: Distill under reduced pressure. Caution: The product is a potent alkylator.[1]
-
Yield: Typically 70–85%.
Protocol B: General O-Alkylthiomethylation (Standard Procedure)
This protocol applies to both CMMS and BCMS.
Objective: Protection of a primary alcohol. Reagents: Substrate (1.0 eq), NaH (60% dispersion, 1.5 eq), NaI (0.1 eq, Finkelstein catalyst), Reagent (CMMS or BCMS, 1.2 eq), solvent (DME or THF).
-
Activation: Suspend NaH in anhydrous DME (Dimethoxyethane) or THF under Argon at 0°C.
-
Deprotonation: Add the alcohol dropwise. Stir for 30 min at 0°C
RT until H₂ evolution ceases. -
Catalyst: Add NaI (10 mol%). The iodide facilitates the reaction by converting the chloro-sulfide to the more reactive iodo-sulfide in situ.
-
Addition: Add BCMS (or CMMS) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC.
-
Quench: Carefully quench with sat. aq. NH₄Cl.
-
Workup: Extract with Et₂O. Wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography. Note: The BCMS product will elute faster (higher Rf) than the CMMS analog.
DOT Diagram: Experimental Decision Matrix
Use this logic flow to select the appropriate reagent for your synthesis.
Caption: Decision matrix for selecting between CMMS and BCMS based on safety and purification needs.
References
-
Corey, E. J.; Bock, M. G. (1975). "Protection of hydroxyl groups as methylthiomethyl ethers". Tetrahedron Letters, 16(38), 3269–3270. Link
- Suzuki, K.; Inanaga, J.; Yamaguchi, M. (1979). "A New Method for the Synthesis of Chloromethyl Sulfides". Chemistry Letters, 8(11), 1277-1278.
-
Benneche, T.; Strande, P.; Undheim, K. (1983). "Synthesis of chloromethyl sulfides". Synthesis, 1983(09), 762-763. Link
-
Greene, T. W.; Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York. (Chapter on MTM and related ethers). Link
-
Bordwell, F. G.; Pitt, B. M. (1955).[1] "The Formation of α-Chloro Sulfides from Sulfides and from Sulfoxides". Journal of the American Chemical Society, 77(3), 572–577.[1] Link
Sources
Technical Comparison Guide: Analytical Discrimination of 1-[(Chloromethyl)sulfanyl]butane from Oxidative Impurities
Executive Summary
1-[(Chloromethyl)sulfanyl]butane (CAS: 42330-14-3), also known as chloromethyl butyl sulfide, is a potent electrophilic reagent used primarily for introducing thiomethyl moieties or as a linker in organic synthesis. Its utility is often compromised by its high susceptibility to two distinct degradation pathways: oxidative conversion (to sulfoxides/sulfones) and hydrolytic cleavage (yielding thiols and disulfides).
This guide provides a rigorous analytical framework for distinguishing the parent
Part 1: The Chemical Hazard Profile
To accurately distinguish the parent compound from its byproducts, one must first understand the degradation mechanisms. The sulfur atom is the site of vulnerability, subject to electrophilic attack (oxidation) and the
Degradation Pathways
The following diagram illustrates the competing pathways that generate impurities.
Figure 1: Divergent degradation pathways showing direct oxidation versus hydrolysis-mediated oxidation.
Part 2: Analytical Pillar I — NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these species. The oxidation of the sulfur atom exerts a powerful deshielding effect on the adjacent
Proton ( H) NMR Diagnostics
The most diagnostic signal is the methylene group between the sulfur and the chlorine (
| Moiety | Proton Environment | Parent ( | Sulfoxide ( | Sulfone ( | Mechanistic Rationale |
| Singlet (s) | 4.70 – 4.95 | 4.30 – 4.60 * | 4.40 – 4.70 | Anisotropic effect of S=O vs lone pair donation. | |
| Triplet (t) | 2.60 – 2.75 | 2.80 – 3.10 | 3.00 – 3.20 | Inductive withdrawal by oxidized sulfur. | |
| Triplet (t) | N/A | N/A | N/A | 2.68 (Disulfide impurity signal). |
*Note: In sulfoxides, the
Carbon ( C) NMR Shifts
Carbon NMR provides confirmation when proton signals overlap.
-
Parent (
): ~45–50 ppm. -
Sulfoxide (
): Shifts significantly downfield (~60–70 ppm) due to the electron-withdrawing nature of the sulfinyl group.
Part 3: Analytical Pillar II — Vibrational Spectroscopy (IR)
Infrared spectroscopy offers a rapid " go/no-go " check for oxidative degradation. The parent sulfide lacks the intense absorption bands characteristic of S=O bonds.
Diagnostic Bands
| Functional Group | Frequency (cm | Intensity | Notes |
| Sulfoxide (S=O) | 1030 – 1070 | Strong | Broad, intense band. Clear indicator of initial oxidation. |
| Sulfone (O=S=O) | 1120 – 1160 (Sym) | Strong | Doublet appearance often observed. |
| Sulfone (O=S=O) | 1300 – 1350 (Asym) | Strong | Confirms over-oxidation. |
| C-Cl Stretch | 600 – 800 | Medium | Present in Parent, Sulfoxide, and Sulfone; not diagnostic for oxidation state. |
Protocol Tip: Use an ATR (Attenuated Total Reflectance) accessory under an inert atmosphere (N
Part 4: Analytical Pillar III — Chromatography
Chromatographic analysis of
Gas Chromatography (GC) Risks
-
Thermal Elimination: Sulfoxides undergo thermal elimination (pyrolysis) at GC injector temperatures (>150°C), generating olefins and sulfenic acids. This can lead to false negatives (disappearance of impurity) or false positives (degradation artifacts).
-
Recommendation: If GC is necessary, use a cool on-column injection method and a low-bleed column.
HPLC/LC-MS (Preferred)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Avoid alcohols like Methanol which may react with the chloromethyl group).
-
Buffer: Neutral pH (Ammonium Acetate). Acidic conditions can accelerate hydrolysis.
-
Detection:
-
Parent:
or loss of Cl patterns. -
Sulfoxide:
. -
Sulfone:
.
-
Part 5: Experimental Protocol for Purity Assessment
Objective: Quantify the ratio of this compound to its oxidative impurities.
Materials
-
Solvent:
(Stored over activated 4Å molecular sieves to prevent in-tube hydrolysis). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert and distinct shifts).
-
NMR Tube: Dried in oven at 120°C for 2 hours prior to use.
Workflow
-
Sampling: In a glovebox or under positive Argon flow, withdraw 20
L of the reagent. -
Dilution: Dissolve in 0.6 mL anhydrous
. -
Acquisition: Acquire
H NMR (minimum 16 scans) immediately. -
Integration:
-
Set the triplet at ~0.9 ppm (terminal methyl of butane) to integral = 3.00.
-
Integrate the
singlet at ~4.8 ppm. -
Check for "satellite" peaks at 4.4–4.6 ppm (Sulfoxide) and 2.68 ppm (Disulfide).
-
-
Calculation:
Part 6: Decision Logic for Impurity Identification
Use this flowchart to interpret analytical anomalies.
Figure 2: Logical workflow for identifying specific sulfur-based impurities.
References
-
Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from
-
Sato, K., et al. (2001).[1] "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron, 57(13), 2469-2476. Retrieved from
-
Madesclaire, M. (1986).[1] "Synthesis of sulfoxides by oxidation of thioethers." Tetrahedron, 42(20), 5459-5495.[1] (Review of oxidation mechanisms).
-
National Institutes of Health (NIH). Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium. Retrieved from
-
Organic Chemistry Portal. Selective Synthesis of Sulfoxides through Oxidation of Sulfides. Retrieved from
Sources
Safety Operating Guide
Safe Handling and Disposal of 1-[(Chloromethyl)sulfanyl]butane
Operational Guide for Laboratory & Safety Professionals
Executive Summary & Hazard Identification
1-[(Chloromethyl)sulfanyl]butane (also known as Butyl chloromethyl sulfide; CAS: 2373-29-7) is a potent electrophile used primarily as a reagent for introducing the methylthiomethyl (MTM) protecting group or as a linker in organic synthesis.
Structurally, it belongs to the class of
Core Hazards
| Hazard Class | Description | Operational Implication |
| Alkylating Agent | Highly reactive toward nucleophiles (DNA, proteins).[1] | Zero-skin-contact policy. Double-gloving is mandatory. |
| Lachrymator | Causes severe eye and respiratory tract irritation. | Handle only in a functioning chemical fume hood. |
| Hydrolytic Instability | Reacts with moisture to release HCl , Formaldehyde , and Butanethiol . | Do not store in standard refrigerators where moisture can ingress. Pressure buildup risk in waste containers. |
| Flammability | Flash point likely <60°C (based on homologs). | Keep away from ignition sources; ground all equipment. |
Chemical Deactivation & Disposal Logic
Effective disposal requires understanding the compound's reactivity. Simply adding it to a waste drum creates a "time bomb" of pressure (HCl gas) and toxicity (thiol stench).
The Deactivation Mechanism
The safest disposal method involves controlled oxidative hydrolysis .
-
Hydrolysis: Water attacks the
-carbon, releasing HCl and forming the hemithioacetal, which collapses into Butanethiol and Formaldehyde. -
Oxidation: A strong oxidant (Sodium Hypochlorite/Bleach) converts the sulfide to a sulfoxide/sulfone (reducing volatility) and oxidizes the malodorous thiol byproduct to a sulfonic acid.
Figure 1: Chemical pathway for the oxidative neutralization of
Step-by-Step Disposal Procedures
A. Bulk Reagent Disposal (Unused Material)
Do not neutralize bulk quantities (>50 mL) in the lab unless you have specialized reactor setups. The exotherm can be uncontrollable.
-
Labeling: Clearly label the original container as "Hazardous Waste - Toxic/Flammable - this compound".
-
Segregation: Place the container in a secondary containment bag (polyethylene).
-
Waste Stream: Designate for High BTU Incineration .
-
Note: Do not bulk-mix with aqueous waste streams (risk of hydrolysis and pressure buildup).
-
B. Trace Waste & Glassware Decontamination (The "In-Lab" Protocol)
This protocol is for quenching reaction mixtures, cleaning syringes, and neutralizing small spills.
Reagents Required:
-
Bleach Solution: 10-15% Sodium Hypochlorite (commercial bleach strength).
-
Alkali: 5% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.
-
Solvent: Acetone or Ethanol (to solubilize the organic sulfide).
Protocol:
-
Preparation: Set up a waste beaker in the fume hood. Add an excess of Bleach Solution (approx. 20mL per mL of waste).
-
Solubilization: Dilute the organic residue with a small amount of Acetone.
-
Controlled Addition: Slowly add the organic residue to the stirring bleach solution.
-
Observation: You may see a transient precipitate or slight fuming. The solution should remain basic.
-
-
Time: Allow to stir for 1 hour . This ensures complete oxidation of the sulfide and destruction of the alkylating potential.
-
Check pH: Ensure the final solution is basic (pH > 9). If acidic, add NaOH.
-
Final Disposal: The neutralized aqueous mixture can typically be decanted into the Aqueous Basic Waste stream (check local EHS regulations).
C. Spill Response Workflow
Figure 2: Decision logic for spill management.
Storage & Handling Best Practices
To minimize disposal frequency, maintain reagent integrity:
-
Moisture Barrier: Store under an inert atmosphere (Argon/Nitrogen). The C-Cl bond is labile to hydrolysis.
-
Temperature: Refrigerate (2-8°C) to slow decomposition, but ensure the container is tightly sealed to prevent condensation.
-
Secondary Containment: Always store in a polyethylene tub to capture leaks; do not store on metal shelves (corrosion risk from HCl off-gassing).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109-69-3 (1-Chlorobutane - Homolog Reference). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-[(Chloromethyl)sulfanyl]butane
Executive Safety Directive
Hazard Classification: High Risk / Alkylating Agent
1-[(Chloromethyl)sulfanyl]butane (also known as Butyl chloromethyl sulfide) belongs to the class of
Immediate Danger:
-
Alkylating Potential: Like sulfur mustard (HD), this compound spontaneously forms a cyclic sulfonium ion intermediate in solution, which can alkylate DNA and proteins.
-
Route of Entry: It is lipophilic and volatile. It can penetrate standard laboratory clothing and skin rapidly.
-
Hydrolysis: Upon contact with moisture (mucous membranes, lung tissue), it hydrolyzes to release hydrochloric acid (HCl), causing severe chemical burns and lachrymation.
Core Directive: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood or inert atmosphere glovebox.
Scientific Rationale for PPE Selection
To select the correct PPE, one must understand the failure modes of standard gear against this specific molecule.
-
The Permeation Mechanism: Standard disposable nitrile gloves (4-6 mil) are permeable to small, chlorinated organic molecules. The butyl chain in this compound increases lipophilicity, facilitating rapid diffusion through nitrile and latex matrices.
-
The Toxicity Mechanism: The chlorine atom is displaced by the internal sulfur, forming a reactive thionium species. This species attacks nucleophiles (DNA bases like guanine). Therefore, skin contact is not just a burn hazard; it is a genotoxic hazard.
Personal Protective Equipment (PPE) Matrix
The following equipment is mandatory. "Standard" lab PPE is insufficient.
| PPE Category | Recommendation | Scientific Justification |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate) | Multi-layer laminates provide >480 min breakthrough time for chlorinated sulfides. Nitrile degrades rapidly. |
| Hand Protection (Dexterity) | Double-glove Nitrile (Outer) | Wear disposable nitrile over the Silver Shield gloves to protect the laminate from tears and improve grip. |
| Respiratory | Fume Hood (Primary) | Volatile lachrymator. Work only in a hood with face velocity >100 fpm. |
| Respiratory (Emergency) | Full-Face Respirator (OV/AG) | In case of spill outside hood: Organic Vapor (OV) + Acid Gas (AG) cartridge (due to HCl hydrolysis products). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to vapor toxicity. Goggles seal the eyes from lachrymatory vapors. |
| Body Protection | Tychem® Apron/Sleeves | Standard cotton lab coats absorb and hold the chemical against the skin. Use a chemically resistant apron (Tychem or PVC). |
Decision Logic & Safety Architecture
The following diagram illustrates the decision hierarchy for handling
Figure 1: PPE Decision Logic. Note the explicit rejection of standard nitrile gloves as a primary barrier.
Operational Protocol: Synthesis & Transfer
Pre-Operation Checklist:
-
Verify fume hood flow is operational.
-
Prepare a Quench Bath before opening the reagent bottle (see Section 6).
-
Ensure Calcium Gluconate gel is available (if HF is not involved, ensure standard burn kits are ready; however, for this specific chemical, Diphoterine® or copious water is the first line of defense).
Handling Procedure:
-
Air-Free Transfer: This compound hydrolyzes to release HCl. Use positive-pressure cannulation or a gas-tight syringe to transfer the liquid. Avoid pouring.
-
Vapor Trap: If using a vacuum line, install a liquid nitrogen trap to prevent vapors from entering the pump oil, where they can concentrate and polymerize.
-
Spill Control: Perform all transfers over a secondary containment tray (polypropylene).
Decontamination & Disposal
You cannot simply wash this chemical down the drain. It must be chemically neutralized (oxidized) to break the carbon-sulfur bond and prevent alkylation.
The Chemistry of Decontamination: We utilize oxidative chlorination (Bleach) to convert the sulfide to a sulfoxide/sulfone, followed by hydrolysis.
Decontamination Solution:
-
10% Sodium Hypochlorite (Bleach)
-
5% Sodium Hydroxide (NaOH)
-
Rationale: The base neutralizes the HCl produced during hydrolysis; the bleach oxidizes the sulfur.
Step-by-Step Decon:
-
Quench: Slowly add residual reagent to the Decontamination Solution. Caution: Exothermic.
-
Soak: Allow glassware/tools to soak for 24 hours.
-
Verify: Check pH (should remain basic).
-
Disposal: Label as "Oxidized Sulfide Waste" (halogenated).
Figure 2: Chemical Decontamination Pathway. Oxidation prevents the reformation of the active alkylating agent.
Emergency Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). Remove contaminated clothing immediately.[1][2][3][4]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage can be irreversible.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[5][6][7]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19966, Chloromethyl butyl sulfide. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
